Folic acid hydrate Folic acid hydrate
Brand Name: Vulcanchem
CAS No.: 1174277-30-5
VCID: VC11663400
InChI: InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1
SMILES: C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O
Molecular Formula: C19H21N7O7
Molecular Weight: 459.4 g/mol

Folic acid hydrate

CAS No.: 1174277-30-5

Cat. No.: VC11663400

Molecular Formula: C19H21N7O7

Molecular Weight: 459.4 g/mol

* For research use only. Not for human or veterinary use.

Folic acid hydrate - 1174277-30-5

Specification

CAS No. 1174277-30-5
Molecular Formula C19H21N7O7
Molecular Weight 459.4 g/mol
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate
Standard InChI InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1
Standard InChI Key URUVNZVKCVQPNX-YDALLXLXSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O
SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O
Canonical SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Hydration

Folic acid hydrate consists of a pteridine ring linked to para-aminobenzoic acid (PABA) and L-glutamic acid, with one water molecule incorporated into its crystalline structure . The hydration stabilizes the molecule by forming hydrogen bonds between the water molecule and polar groups (e.g., hydroxyl and amino residues) . Key molecular features include:

  • Empirical formula: C19H21N7O7H2OC_{19}H_{21}N_{7}O_{7} \cdot H_{2}O

  • Molar mass: 459.4 g/mol (calculated via PubChem’s algorithms)

  • Synonyms: Water folic acid, MFCD08273745, (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid hydrate .

The 3D conformation reveals a planar pteridine moiety with the glutamic acid side chain adopting a folded orientation, facilitating interactions with enzymes like dihydrofolate reductase .

Synthetic Methodologies and Industrial Production

Halogen-Mediated Pteridine Synthesis

A patent-pending method (CN106046005A) avoids trichloroacetone, reducing environmental hazards . The two-step process involves:

  • Pteridine intermediate formation:

    • Reacting 2,4,5-triamino-6-hydroxypyrimidine sulfate with 3-chloroacetone aldoxime in tetrahydrofuran at reflux .

    • Yield: 80% for 2-amino-4-hydroxy-6-chloromethyl pteridine after neutralization and alcohol washing .

  • Nucleophilic substitution:

    • Combining the pteridine intermediate with N-(4-aminobenzoyl)-L-glutamic acid in N,N-dimethylacetamide .

    • Post-reaction distillation and pH adjustment (pH 3.0–3.5) yield folic acid hydrate with 85–87% purity .

Table 1: Synthesis Yields Across Patent Embodiments

IntermediateSolventTemperatureYield (%)Purity (HPLC)
ChloromethylTetrahydrofuran70°C8097.4
BromomethylMethanol40°C8797.8

Stability and Degradation Under Processing Conditions

Thermal and Pressure-Induced Degradation

Folic acid hydrate demonstrates greater thermal resilience than 5-methyltetrahydrofolate (5-MTHF). Under high hydrostatic pressure (600 MPa), degradation rates increase by 40% compared to ambient conditions . Key findings include:

  • Half-life at 100°C: 48 minutes for folic acid hydrate vs. 12 minutes for 5-MTHF .

  • Degradation products: Pterin-6-carboxylic acid and para-aminobenzoylglutamate, identified via HPLC-MS .

These results inform food processing protocols, advocating for shorter heating durations (<30 minutes) at temperatures below 80°C .

Cosmetic Applications and Dermatological Efficacy

Anti-Photoaging and Skin Regeneration

In a 30-day clinical trial, a 0.5% folic acid hydrate cream improved skin parameters :

  • Hydration: Cheek hydration increased by 7% (84 to 90 arbitrary units) .

  • Elasticity: Elasticity index doubled from 0.25 to 0.50 (cutometer measurements) .

  • DNA repair: Fibroblast viability post-UV exposure rose from 45% to 85% with folacin pretreatment .

The mechanism involves folate-dependent DNA repair enzymes (e.g., thymidylate synthase) and enhanced collagen synthesis .

Nutritional Implications and Bioavailability

Dietary Fortification and Absorption

While folic acid hydrate is less bioavailable (70%) than natural folates, its stability makes it ideal for fortified foods . Recommended daily intake (400 μg) prevents neural tube defects, with absorption peaking at pH 6.0 in the jejunum .

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

  • UV-Vis: λmax=283nm\lambda_{\text{max}} = 283 \, \text{nm} (aqueous solution, pH 7.0) .

  • HPLC: C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time = 6.2 minutes .

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